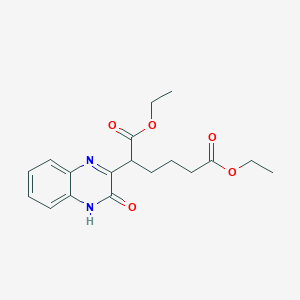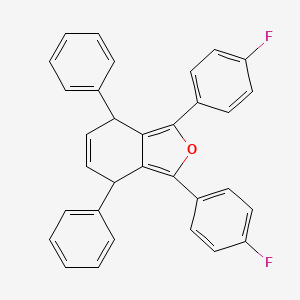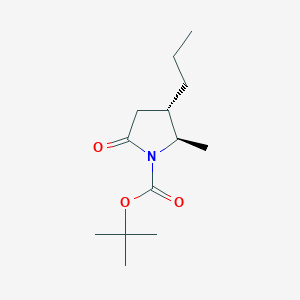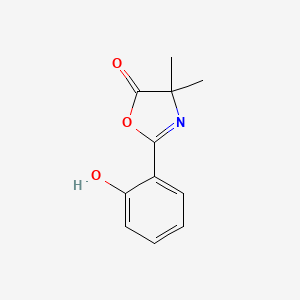
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is an organic compound with the molecular formula C({18})H({22})N({2})O({5}). This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of ester groups and a keto group in its structure makes it a versatile molecule in organic synthesis and various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Esterification: The resulting quinoxaline derivative is then subjected to esterification with diethyl malonate in the presence of a base like sodium ethoxide or potassium carbonate.
Cyclization and Oxidation: The intermediate product undergoes cyclization and oxidation to form the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form various oxidized derivatives.
Reduction: Reduction of the keto group can yield alcohol derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ester or amide derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a valuable scaffold in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators. It can serve as a lead compound in drug discovery programs.
Medicine
In medicine, derivatives of this compound have potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a stable quinoxaline core. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism by which diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
相似化合物的比较
Similar Compounds
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)pentanedioate
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)butanedioate
- Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanedioate
Uniqueness
Diethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)hexanedioate is unique due to its specific ester and keto functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
1501-72-0 |
|---|---|
分子式 |
C18H22N2O5 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
diethyl 2-(3-oxo-4H-quinoxalin-2-yl)hexanedioate |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-15(21)11-7-8-12(18(23)25-4-2)16-17(22)20-14-10-6-5-9-13(14)19-16/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,20,22) |
InChI 键 |
QTQDWCWYFOBWEU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCC(C1=NC2=CC=CC=C2NC1=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)

![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)
